molecular formula C23H22N4O2S2 B11497415 5-(3,4-dimethoxyphenyl)-3-phenyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

5-(3,4-dimethoxyphenyl)-3-phenyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11497415
M. Wt: 450.6 g/mol
InChI Key: PCTWMVHBNVBNMM-UHFFFAOYSA-N
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Description

5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step reactions. One common method includes the cyclization of appropriate thioamide and pyrimidine derivatives under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and reaction conditions is crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves interaction with specific molecular targets and pathways. It may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-DIMETHOXYPHENYL)-3-PHENYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple research applications highlight its significance in scientific studies.

Properties

Molecular Formula

C23H22N4O2S2

Molecular Weight

450.6 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-3-phenyl-7-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C23H22N4O2S2/c1-28-17-11-10-15(14-18(17)29-2)20-24-21(26-12-6-7-13-26)19-22(25-20)27(23(30)31-19)16-8-4-3-5-9-16/h3-5,8-11,14H,6-7,12-13H2,1-2H3

InChI Key

PCTWMVHBNVBNMM-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=C(C(=N2)N4CCCC4)SC(=S)N3C5=CC=CC=C5)OC

Origin of Product

United States

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